Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Overview
Description
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride, also known as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, is a designer drug analog of aryl-substituted piperazines . It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone . It is also a stimulant, serotonin antagonist, and reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is C13H18Cl2N2 . Its molecular weight is 273.208 . The compound also has a hydrochloride form with a molecular weight of 309.66 .Chemical Reactions Analysis
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is used in the preparation of Benzoaza-Alkylaryl Piperazine derivatives for the treatment of mental diseases . It has also been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It has a melting point of 198-203 °C .Safety And Hazards
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may have short-term toxic effects on the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1-(3-chloropropyl)-4-phenylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVATOCPFOATKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471458 | |
Record name | Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
CAS RN |
55974-35-1, 79145-33-8 | |
Record name | Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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